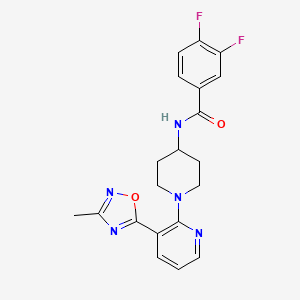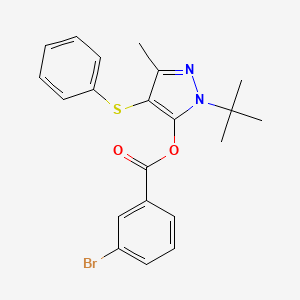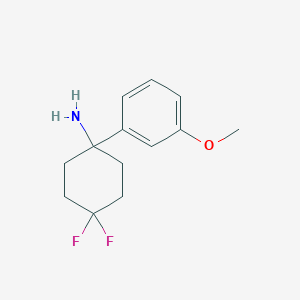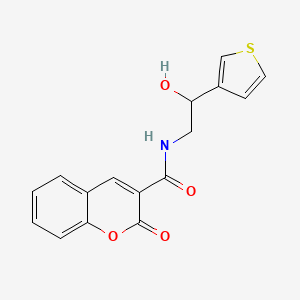![molecular formula C19H24N4O2 B2818524 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2415473-21-9](/img/structure/B2818524.png)
2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that features a quinoxaline ring, a morpholine ring, and a piperidine ring
準備方法
The synthesis of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline involves multiple steps, typically starting with the preparation of the quinoxaline ring. Common synthetic routes include the Gould-Jacobs and Friedländer methods, which are well-established for constructing quinoxaline derivatives . The morpholine and piperidine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions. Industrial production methods may utilize transition metal-catalyzed reactions or green chemistry approaches to enhance yield and reduce environmental impact .
化学反応の分析
2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the conversion of quinoxaline to tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium azide or potassium cyanide.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can act as a pharmacophore, binding to active sites and modulating biological activity. Pathways involved may include inhibition of kinase activity or modulation of ion channels, depending on the specific application .
類似化合物との比較
Similar compounds include other quinoxaline derivatives, such as:
[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone: This compound features a thiomorpholine ring instead of a piperidine ring.
Quinoxaline N-oxides:
Tetrahydroquinoxaline derivatives: Reduced forms of quinoxaline that exhibit different biological activities.
The uniqueness of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline lies in its combination of three distinct ring systems, which can confer unique chemical and biological properties.
特性
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-18(21-16-8-4-3-7-15(16)20-14)23-11-12-25-17(13-23)19(24)22-9-5-2-6-10-22/h3-4,7-8,17H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPYWATADWXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2818443.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)


![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)
![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/new.no-structure.jpg)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)
